3,4,4a,9,10,10a-heexahydro-8-hydroxy-1-(hydroxymethyl)-1,4a-dimethyl-7-(1-methylethyl)-phenanthrene-2(1H)-one
Description
The compound 3,4,4a,9,10,10a-hexahydro-8-hydroxy-1-(hydroxymethyl)-1,4a-dimethyl-7-(1-methylethyl)-phenanthrene-2(1H)-one is a polycyclic phenanthrene derivative characterized by:
- A partially hydrogenated phenanthrene backbone (hexahydro configuration).
- 1-(hydroxymethyl) and 1,4a-dimethyl groups: Influence stereochemistry and hydrophobicity. 7-(1-methylethyl): A branched alkyl chain contributing to lipophilicity. 2(1H)-one: A ketone group at position 2, enhancing reactivity and interaction with biological targets.
Properties
IUPAC Name |
(1S,4aS,10aR)-1-(hydroxymethyl)-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-13(2)14-6-8-16-15(19(14)24-5)7-9-17-20(16,3)11-10-18(23)21(17,4)12-22/h6,8,13,17,22H,7,9-12H2,1-5H3/t17-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAFPOJDWLODBO-DUXKGJEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C=C1)C3(CCC(=O)C(C3CC2)(C)CO)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C2=C(C=C1)[C@]3(CCC(=O)[C@]([C@@H]3CC2)(C)CO)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,4,4a,9,10,10a-hexahydro-8-hydroxy-1-(hydroxymethyl)-1,4a-dimethyl-7-(1-methylethyl)-phenanthrene-2(1H)-one , commonly referred to as a phenanthrene derivative, is of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound through various studies, highlighting its antiproliferative effects and other relevant pharmacological properties.
- Chemical Formula : C20H28O2
- Molecular Weight : 300.4351 g/mol
- IUPAC Name : 3,4,4a,9,10,10a-Hexahydro-8-hydroxy-1-(hydroxymethyl)-1,4a-dimethyl-7-(1-methylethyl)-phenanthrene-2(1H)-one
- CAS Registry Number : 511-05-7
Antiproliferative Activity
Research indicates that phenanthrene derivatives exhibit significant antiproliferative effects against various human cancer cell lines. A notable study assessed the antiproliferative activity of several compounds from Juncus maritimus, which included phenanthrene dimers that demonstrated strong activity against multiple tumor cell lines such as HeLa and MCF-7. The IC50 values for these compounds were reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | T-47D | 9.1 |
| Compound 2 | T-47D | 6.2 |
| Compound 3 | HeLa | Not specified |
| Compound 4 | MCF-7 | Not specified |
These findings suggest that the structural characteristics of phenanthrenes significantly influence their biological activity against cancer cells .
The mechanism by which phenanthrene derivatives exert their antiproliferative effects is believed to involve the induction of apoptosis and inhibition of cell cycle progression. For instance, compounds have been shown to interact with DNA and disrupt normal cellular functions leading to programmed cell death .
Study on Anticancer Properties
In a detailed investigation published in Phytochemistry Reviews, researchers explored the anticancer properties of various phenanthrene derivatives. The study highlighted that compounds with hydroxyl groups demonstrated enhanced activity due to their ability to form hydrogen bonds with cellular targets. The study concluded that the presence of hydroxymethyl and isopropyl groups in the structure significantly contributed to the compound's efficacy .
In Vivo Studies
Further studies have evaluated the in vivo efficacy of related phenanthrene compounds in animal models. These studies typically assess tumor growth inhibition and overall survival rates in treated versus control groups. Results consistently show a marked reduction in tumor size and improved survival rates among treated subjects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations:
Ketone vs. Carboxylic Acid: The 2(1H)-one group in the target may enhance electrophilic reactivity compared to dehydroabietic acid’s carboxylate, which is more acidic .
Hydrogenation Patterns :
- The hexahydro configuration in the target contrasts with octahydro (dehydroabietic acid) or decahydro derivatives, affecting ring rigidity and solubility .
Physicochemical Properties and Pharmacokinetics
Table 2: Calculated Properties (Using PubChem Data and Similarity Metrics)
Key Trends:
- Lipophilicity : The target compound’s LogP (~3.5) is lower than dehydroabietic acid (4.1), likely due to its polar hydroxymethyl and ketone groups.
- Polar Surface Area : The higher TPSA (66.8 Ų) suggests better aqueous solubility than analogs with fewer polar groups .
Preparation Methods
Typical Preparation Workflow (Inferred)
| Step | Description | Details |
|---|---|---|
| 1. Source Selection | Identification of plant or microbial sources containing the diterpenoid | Natural products known to contain phenanthrene derivatives are selected for extraction |
| 2. Extraction | Solvent extraction using organic solvents such as methanol, ethanol, or dichloromethane | Extraction under controlled temperature to preserve compound integrity |
| 3. Concentration | Removal of solvents under reduced pressure to yield crude extract | Rotary evaporation or similar methods |
| 4. Purification | Chromatographic separation (e.g., column chromatography, HPLC) | Use of silica gel or reverse-phase columns to isolate pure compound |
| 5. Characterization | Confirmation of structure and purity | NMR, MS, IR, and melting point analysis |
Research Findings on Preparation
- The compound is often referenced as a high-purity research standard, with purity typically exceeding 98%.
- Storage and handling recommendations indicate sensitivity to moisture and light, suggesting careful preparation and packaging to maintain stability.
- Solubility data imply that preparation methods must consider solvent compatibility for extraction and purification steps.
Data Table: Key Properties Relevant to Preparation
| Property | Value | Notes |
|---|---|---|
| CAS Number | 262599-12-2 | Unique identifier |
| Molecular Formula | C21H30O3 | Chemical composition |
| Molecular Weight | 330.46 g/mol | For stoichiometric calculations |
| Physical Form | Powder | Affects handling and storage |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Guides solvent choice for extraction and purification |
| Storage Conditions | 2-8°C, protected from light and moisture | Ensures compound stability post-preparation |
| Purity | >98% (commercially available) | Indicates successful purification |
Q & A
Q. What advanced purification techniques address challenges in isolating stereoisomers?
- Methodology : Chiral stationary phase HPLC (e.g., Chiralpak IA/IB) or supercritical fluid chromatography (SFC) separates enantiomers. Monitor with circular dichroism (CD) to confirm optical purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
